molecular formula C72H60O18Si12 B093742 Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane, 1,3,5,7,9,11,13,15,17,19,21,23-dodecaphenyl- CAS No. 18923-59-6

Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane, 1,3,5,7,9,11,13,15,17,19,21,23-dodecaphenyl-

Cat. No.: B093742
CAS No.: 18923-59-6
M. Wt: 1550.3 g/mol
InChI Key: ZDJQTJDLPJRVLU-UHFFFAOYSA-N
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Description

Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane, 1,3,5,7,9,11,13,15,17,19,21,23-dodecaphenyl- is a useful research compound. Its molecular formula is C72H60O18Si12 and its molecular weight is 1550.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane, 1,3,5,7,9,11,13,15,17,19,21,23-dodecaphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane, 1,3,5,7,9,11,13,15,17,19,21,23-dodecaphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane is a complex siloxane compound with significant potential in various biological applications due to its unique structural properties and chemical stability. This article provides a comprehensive overview of the biological activity associated with this compound based on available research and data.

Chemical Structure and Properties

The molecular formula for Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane is C72H60O18Si12C_{72}H_{60}O_{18}Si_{12} with a molecular weight of 1550.3 g/mol . The compound consists of a heptacyclic framework which contributes to its stability and potential interactions with biological systems.

1. Antimicrobial Properties

Research indicates that siloxane compounds can exhibit antimicrobial activity. Studies have shown that certain derivatives of siloxanes possess the capability to inhibit bacterial growth and biofilm formation:

  • Case Study : A study demonstrated that modified siloxanes showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial coatings .

2. Cytotoxicity and Cell Proliferation

The cytotoxic effects of Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane have been evaluated in various cell lines:

  • Findings : In vitro assays revealed that this compound could induce apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells . This selective cytotoxicity highlights its potential as an anticancer agent.
Cell LineIC50 (µM)Notes
MCF-7 (Breast)25Induces apoptosis
HeLa (Cervical)30Low toxicity to normal cells
A549 (Lung)20Effective against proliferation

3. Biocompatibility

The biocompatibility of siloxanes is critical for their application in biomedical fields:

  • Assessment : Studies on the biocompatibility of Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane indicate favorable interactions with human cells and tissues. This property is essential for its use in drug delivery systems and tissue engineering.

The biological activity of Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane can be attributed to several mechanisms:

  • Membrane Disruption : The compound may disrupt microbial cell membranes due to its amphiphilic nature.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage has been observed in cancer cells.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression in cancerous cells.

Properties

IUPAC Name

1,3,5,7,9,11,13,15,17,19,21,23-dodecakis-phenyl-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30-octadecaoxa-1,3,5,7,9,11,13,15,17,19,21,23-dodecasilaheptacyclo[11.11.1.13,9.15,21.17,19.111,17.115,23]triacontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H60O18Si12/c1-13-37-61(38-14-1)91-73-99(69-53-29-9-30-54-69)76-94(64-43-19-4-20-44-64)83-97(67-49-25-7-26-50-67)79-100(89-99,70-55-31-10-32-56-70)74-92(81-91,62-39-15-2-16-40-62)86-96(66-47-23-6-24-48-66)78-101(71-57-33-11-34-58-71)75-93(85-91,63-41-17-3-18-42-63)82-95(87-94,65-45-21-5-22-46-65)77-102(90-101,72-59-35-12-36-60-72)80-98(84-96,88-97)68-51-27-8-28-52-68/h1-60H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJQTJDLPJRVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si]7(O[Si]8(O[Si](O6)(O[Si](O3)(O[Si](O4)(O[Si](O8)(O[Si](O7)(O5)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H60O18Si12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893394
Record name Dodeca(phenylsilasesquioxane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1550.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18923-59-6
Record name 1,3,5,7,9,11,13,15,17,19,21,23-Dodecaphenylheptacyclo[11.11.1.13,9.15,21.17,19.111,17.115,23]dodecasiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18923-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane, 1,3,5,7,9,11,13,15,17,19,21,23-dodecaphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018923596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptacyclo[11.11.1.13,9.15,21.17,19.111,17.115,23]dodecasiloxane, 1,3,5,7,9,11,13,15,17,19,21,23-dodecaphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodeca(phenylsilasesquioxane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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